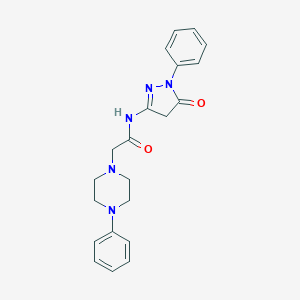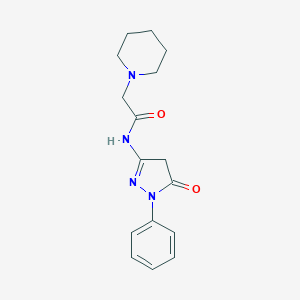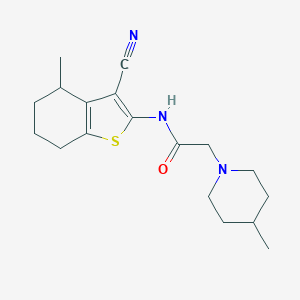![molecular formula C14H22N2O3S B276400 Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276400.png)
Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate, also known as EIDD-2801, is a small molecule antiviral drug. It was developed by scientists at Emory University and has shown promising results against a range of viruses, including influenza, Ebola, and SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Mecanismo De Acción
Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate works by targeting the viral RNA polymerase, an enzyme that is essential for viral replication. It acts as a nucleoside analogue, meaning that it mimics the structure of the building blocks of RNA, and is incorporated into the viral RNA during replication. Once incorporated, it causes errors in the viral RNA, leading to the production of non-functional viral particles.
Biochemical and Physiological Effects:
Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has been shown to have minimal toxicity in animal models and is well-tolerated in humans. It is rapidly metabolized in the liver and excreted in the urine. There are no known significant biochemical or physiological effects of Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate, other than its antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. It is also relatively easy to synthesize and has low toxicity, making it a safe and effective option for lab experiments.
However, there are also some limitations to the use of Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate in lab experiments. It is a small molecule drug, which means that it may not be effective against viruses that have developed resistance to nucleoside analogues. It also has a short half-life, which may limit its effectiveness in some situations.
Direcciones Futuras
There are several potential future directions for the research and development of Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate. One possibility is the development of new formulations of the drug that can be administered in different ways, such as inhalation or injection. Another direction is the investigation of the drug's potential for the treatment of other viral infections, such as hepatitis C or HIV. Finally, there is also the possibility of combining Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate with other antiviral drugs to create more effective treatment options.
Métodos De Síntesis
The synthesis of Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves several steps, including the reaction of 2,4-dimethylthiophene with ethyl 2-bromoacetate, followed by the reaction of the resulting product with isopropylamine and acetic anhydride. The final step involves the reaction of the intermediate product with thionyl chloride and ethylamine to produce Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has been extensively studied for its antiviral properties. In vitro studies have shown that it can inhibit the replication of a range of viruses, including influenza, Ebola, and SARS-CoV-2. In vivo studies in animal models have also shown promising results, with Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate reducing viral load and improving survival rates.
Propiedades
Fórmula molecular |
C14H22N2O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
ethyl 4,5-dimethyl-2-[[2-(propan-2-ylamino)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H22N2O3S/c1-6-19-14(18)12-9(4)10(5)20-13(12)16-11(17)7-15-8(2)3/h8,15H,6-7H2,1-5H3,(H,16,17) |
Clave InChI |
RVYANHITAFEFFH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNC(C)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)
![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276329.png)
![Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276330.png)

![1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B276332.png)
![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276335.png)
![(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile](/img/structure/B276338.png)
![N-methyl-N'-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]urea](/img/structure/B276340.png)